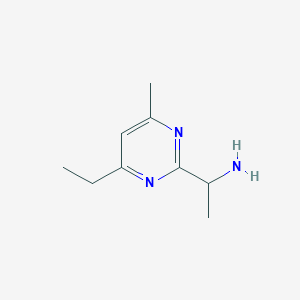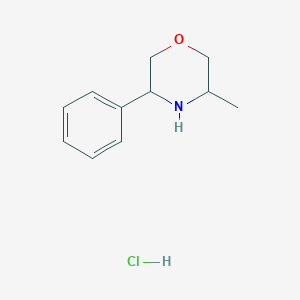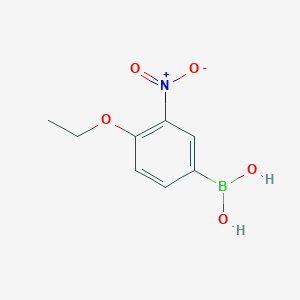
(4-Ethoxy-3-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-3-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and nitro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Ethoxy-3-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing palladium catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Produces phenolic compounds.
Reduction: Yields amines or hydroxylamines.
Substitution: Forms biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
(4-Ethoxy-3-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the transmetalation and reductive elimination steps. The pathways involved include the formation of organopalladium intermediates and the subsequent coupling with aryl halides .
Comparison with Similar Compounds
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid pinacol ester
Comparison: (4-Ethoxy-3-nitrophenyl)boronic acid is unique due to the presence of both ethoxy and nitro substituents on the phenyl ring. This combination of functional groups can influence its reactivity and selectivity in chemical reactions, making it distinct from other boronic acids that may only have nitro or other substituents .
Properties
Molecular Formula |
C8H10BNO5 |
|---|---|
Molecular Weight |
210.98 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,11-12H,2H2,1H3 |
InChI Key |
AUSOKALEXXGIGM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)
![tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B13311071.png)
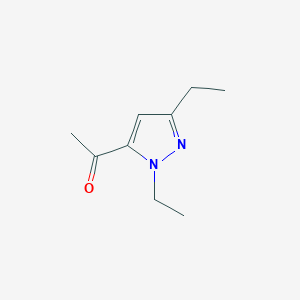
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B13311083.png)
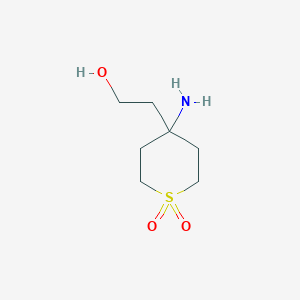
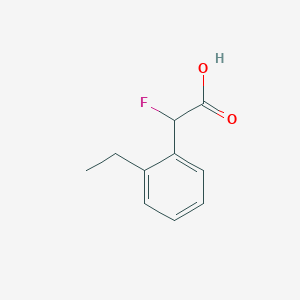
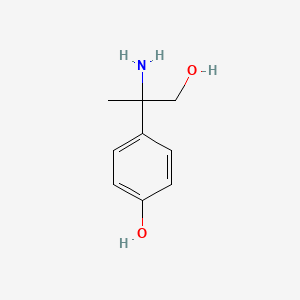
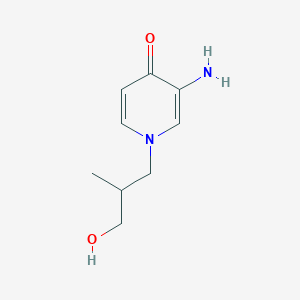
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
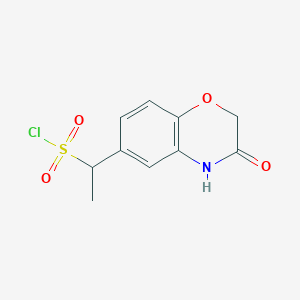
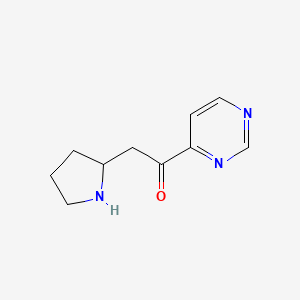
![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
